molecular formula C12H24O2 B3334033 Lauric acid-1,2,3,4-13C4 CAS No. 287111-14-2

Lauric acid-1,2,3,4-13C4

Cat. No. B3334033
CAS RN: 287111-14-2
M. Wt: 204.29 g/mol
InChI Key: POULHZVOKOAJMA-BMHINFNASA-N
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Description

Lauric acid-1,2,3,4-13C4, also known as Dodecanoic acid-1,2,3,4-13C4, is a variant of lauric acid where the last four carbon atoms are Carbon-13 isotopes . It has a molecular weight of 204.29 . It’s a solid substance with a boiling point of 225 °C/100 mmHg and a melting point of 44-46 °C .


Molecular Structure Analysis

The linear formula of Lauric acid-1,2,3,4-13C4 is CH3(CH2)7(13CH2)313CO2H . This indicates that it’s a long-chain fatty acid with a 12-carbon backbone, where the last four carbons are Carbon-13 isotopes.


Physical And Chemical Properties Analysis

Lauric acid-1,2,3,4-13C4 is a solid substance with a boiling point of 225 °C/100 mmHg and a melting point of 44-46 °C . It has a molecular weight of 204.29 . .

Scientific Research Applications

Thermal Energy Storage Applications

Lauric acid demonstrates potential as a phase change material (PCM) for low-temperature heating applications, particularly in solar energy storage. The eutectic mixture of lauric and myristic acids is effective for thermal energy storage, with a melting temperature suitable for solar space heating and greenhouse heating (Keleş, Kaygusuz, & Sari, 2005). Additionally, lauric acid, when combined with 1-tetradecanol, forms a binary system exhibiting eutectic behavior, making it a viable PCM for energy storage (Zuo, Li, & Weng, 2011).

Anticancer Applications

Lauric acid has been explored for its anticancer properties. A study encapsulated lauric acid in a silica shell, demonstrating its potential in breast cancer treatment through hyperthermal stress induction (De Matteis et al., 2019).

Agricultural Applications

In agriculture, lauric acid has been found to regulate root-knot nematode chemotaxis and disrupt gene expression critical for nematode infection, offering a bioactive solution for pest management (Dong et al., 2013).

Nanotechnology Applications

Lauric acid has been used in nanotechnology, particularly in stabilizing magnetic fluids with short-chain mono-carboxylic acids. This stabilization is crucial for applications involving magnetite nanoparticles (Avdeev et al., 2007).

Transdermal Drug Delivery

In pharmaceuticals, lauric acid has shown effectiveness in enhancing transdermal drug permeation. The formation of ion pairs between lauric acid and drugs like ondansetron improves the drug's lipophilicity, facilitating transdermal delivery (Dimas, Dallas, & Rekkas, 2005).

Building Materials

For building applications, mixtures of capric acid and lauric acid have been incorporated into wallboards for energy storage, demonstrating thermal stability and suitability for building energy conservation (Shilei, Neng, & Guohui, 2006).

Mechanism of Action

While the specific mechanism of action for Lauric acid-1,2,3,4-13C4 is not detailed, a study on lauric acid suggests its potential role in treating oral cancer through the PI3K/AKT pathway .

Safety and Hazards

Lauric acid, the parent compound of Lauric acid-1,2,3,4-13C4, can form explosive mixtures with air on intense heating . It’s recommended to avoid contact with skin and eyes, and not to breathe dust or ingest the compound .

Future Directions

The future research directions for Lauric acid-1,2,3,4-13C4 could involve further exploration of its potential role in treating oral cancer through the PI3K/AKT pathway . Additionally, its unique isotopic labeling could make it useful in tracing metabolic pathways in biological research.

properties

IUPAC Name

(1,2,3,4-13C4)dodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i9+1,10+1,11+1,12+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-BMHINFNASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[13CH2][13CH2][13CH2][13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745701
Record name (1,2,3,4-~13~C_4_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauric acid-1,2,3,4-13C4

CAS RN

287111-14-2
Record name (1,2,3,4-~13~C_4_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287111-14-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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